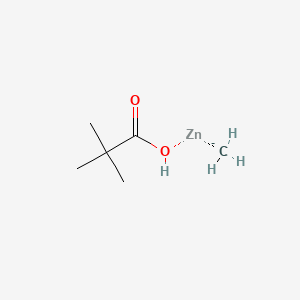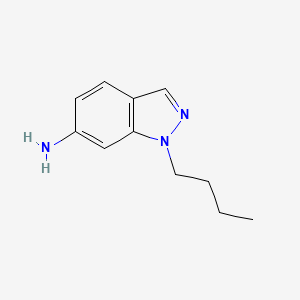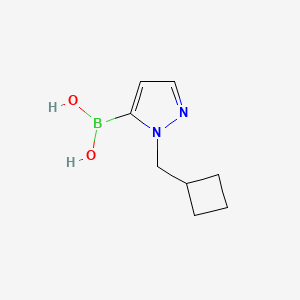![molecular formula C13H7Br2N B15328540 3',4'-Dibromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15328540.png)
3',4'-Dibromo-[1,1'-biphenyl]-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,4’-Dibromo-[1,1’-biphenyl]-4-carbonitrile is an organic compound that belongs to the class of brominated biphenyls. This compound is characterized by the presence of two bromine atoms and a nitrile group attached to a biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dibromo-[1,1’-biphenyl]-4-carbonitrile typically involves the bromination of biphenyl derivatives. One common method is the bromination of 4-cyanobiphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of 3’,4’-Dibromo-[1,1’-biphenyl]-4-carbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3’,4’-Dibromo-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
3’,4’-Dibromo-[1,1’-biphenyl]-4-carbonitrile is used in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 3’,4’-Dibromo-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. The bromine atoms and nitrile group play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, it can interact with cellular proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Dibromo-[1,1’-biphenyl]
- 3,3’-Dibromo-[1,1’-biphenyl]
- 2,2’-Dibromo-[1,1’-biphenyl]
Uniqueness
3’,4’-Dibromo-[1,1’-biphenyl]-4-carbonitrile is unique due to the specific positioning of the bromine atoms and the presence of the nitrile group. This unique structure imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C13H7Br2N |
|---|---|
Poids moléculaire |
337.01 g/mol |
Nom IUPAC |
4-(3,4-dibromophenyl)benzonitrile |
InChI |
InChI=1S/C13H7Br2N/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-7H |
Clé InChI |
PAQOOIKDROWEPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-([1,1'-Biphenyl]-4-yl)-6-(3'-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1'-biphenyl]-4-yl)-2-phenylpyrimidine](/img/structure/B15328478.png)



![Methyl 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoate](/img/structure/B15328509.png)

![Isothiazolo[4,5-c]pyridin-3-amine](/img/structure/B15328516.png)






